2-{3-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL
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Overview
Description
2-{3-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL is a complex organic compound that features a triazole ring, a phenyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Phenyl and Fluorophenyl Groups: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Final Assembly: The final step involves the coupling of the triazole intermediate with a phenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.
Substitution: The triazole ring and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted analogs.
Substitution: Various substituted triazole and phenol derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its triazole ring.
Fluorescent Probes: The fluorophenyl group can be utilized in designing fluorescent probes for biological imaging.
Medicine
Drug Development: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Pharmacology: Studied for its interactions with various biological targets.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The mechanism of action of 2-{3-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL
- 2-{3-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL
- 2-{3-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL
Uniqueness
- Fluorine Substitution : The presence of the fluorine atom in 2-{3-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL imparts unique electronic properties, making it distinct from its analogs.
- Bioactivity : The fluorinated compound may exhibit different biological activities compared to its chloro, bromo, and methoxy analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[5-[(E)-2-(4-fluorophenyl)ethenyl]-2-phenyl-1,2,4-triazol-3-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O/c23-17-13-10-16(11-14-17)12-15-21-24-22(19-8-4-5-9-20(19)27)26(25-21)18-6-2-1-3-7-18/h1-15,27H/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCESTEIGCCWYLL-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)C=CC3=CC=C(C=C3)F)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)/C=C/C3=CC=C(C=C3)F)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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